molecular formula C22H28O5 B2927990 Trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran CAS No. 62624-76-4

Trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran

Cat. No.: B2927990
CAS No.: 62624-76-4
M. Wt: 372.461
InChI Key: DMDLIQAXFOCGBP-ROUUACIJSA-N
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Description

Trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran is a chemical compound with the molecular formula C22H28O5 and a molecular weight of 372.45 g/mol . This compound is primarily used in research and has various applications in chemistry and biology.

Scientific Research Applications

Trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran has several scientific research applications, particularly in the fields of chemistry and biology. Additionally, it is studied for its potential antioxidant, antibacterial, and tumor-inhibitory properties .

Chemical Reactions Analysis

Types of Reactions: Trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for oxidation reactions . The conditions for these reactions vary depending on the desired outcome but often involve specific catalysts and controlled environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions with DDQ can lead to the formation of cation radicals and other reactive intermediates .

Mechanism of Action

The mechanism of action of trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran involves its interaction with various molecular targets and pathways. For example, its oxidation reactions mediated by DDQ involve hydride transfer reactions and the formation of reactive intermediates . These intermediates can then participate in further chemical transformations, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran include other tetrahydrofuran derivatives and compounds containing the 3,4-dimethoxybenzyl group .

Uniqueness: What sets this compound apart from similar compounds is its specific molecular structure, which allows for unique reactivity and applications in research. Its ability to undergo regio- and diastereoselective reactions makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

(3R,4R)-3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-23-19-7-5-15(11-21(19)25-3)9-17-13-27-14-18(17)10-16-6-8-20(24-2)22(12-16)26-4/h5-8,11-12,17-18H,9-10,13-14H2,1-4H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDLIQAXFOCGBP-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2COCC2CC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2COC[C@@H]2CC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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